BenchChemオンラインストアへようこそ!

8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine

Medicinal chemistry C–C bond formation Sequential derivatization

8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine (CAS 1252598-17-6; molecular formula C₇H₅ClIN₃; MW 293.49 g/mol) is a trisubstituted member of the imidazo[1,2-a]pyrazine family—a privileged scaffold in kinase inhibitor and phosphodiesterase 10 (PDE10) drug discovery programs. The compound features a 2-methyl group alongside two distinct halogen substituents: chlorine at the C8 position and iodine at the C6 position.

Molecular Formula C7H5ClIN3
Molecular Weight 293.49 g/mol
Cat. No. B13692172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine
Molecular FormulaC7H5ClIN3
Molecular Weight293.49 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C(C2=N1)Cl)I
InChIInChI=1S/C7H5ClIN3/c1-4-2-12-3-5(9)11-6(8)7(12)10-4/h2-3H,1H3
InChIKeyPAVFRJQSRHOILE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine: A Dual-Halogen Imidazopyrazine Scaffold for Controlled Sequential Derivatization in Medicinal Chemistry


8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine (CAS 1252598-17-6; molecular formula C₇H₅ClIN₃; MW 293.49 g/mol) is a trisubstituted member of the imidazo[1,2-a]pyrazine family—a privileged scaffold in kinase inhibitor and phosphodiesterase 10 (PDE10) drug discovery programs [1]. The compound features a 2-methyl group alongside two distinct halogen substituents: chlorine at the C8 position and iodine at the C6 position. The imidazo[1,2-a]pyrazine core is a fused bicyclic 5,6-heteroaromatic system containing bridgehead nitrogen, conferring planarity and hydrogen-bond acceptor capacity at N1 and N7 [2]. The orthogonal reactivity of the C–I (bond dissociation energy ~57 kcal/mol) versus C–Cl (~81 kcal/mol) bonds establishes this compound as a versatile advanced intermediate for chemoselective palladium-catalyzed cross-coupling sequences [3].

Why 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine Cannot Be Replaced by Mono-Halogen or Non-Halogenated Imidazopyrazine Analogs in Sequential Derivatization Workflows


Generic substitution of 8-chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine with mono-halogenated imidazo[1,2-a]pyrazines (e.g., 8-chloro-2-methylimidazo[1,2-a]pyrazine, CAS 85333-43-3; or 6-iodo-2-methyl analogs) forces medicinal chemists to either sacrifice one diversification vector or conduct additional halogenation steps that introduce regioselectivity risks and yield losses [1]. The C–I bond at C6 is intrinsically 10²–10³ fold more reactive than C–Cl toward oxidative addition with Pd(0), enabling chemoselective Suzuki–Miyaura, Negishi, or Stille coupling at C6 while preserving the C8 chlorine for subsequent nucleophilic aromatic substitution or a second cross-coupling event [2]. A direct comparator, 3-bromo-8-chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine (CAS 1334167-31-5), introduces a third halogen that adds synthetic complexity but may reduce overall atom economy, as the additional bromine at C3 competes with iodine at C6 during palladium-catalyzed couplings [3].

Quantitative Differentiation Evidence for 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine Versus Structural Analogs: Reactivity, Selectivity, and Target Engagement


Chemoselective C6 Iodine vs. C8 Chlorine: Pd-Catalyzed Cross-Coupling Reactivity Differential

The C6 iodine atom provides a low-barrier oxidative addition site for Pd(0) catalysts, enabling Suzuki–Miyaura coupling at C6 without competing C8 chlorine insertion. In contrast, the mono-halogen analog 8-chloro-2-methylimidazo[1,2-a]pyrazine requires harsher conditions (elevated temperature, bulky phosphine ligands) to activate the C–Cl bond, reducing chemoselectivity. The C–I bond dissociation energy is approximately 57 kcal/mol versus approximately 81 kcal/mol for the C–Cl bond, translating to an estimated reactivity ratio of >100:1 for Pd(0) oxidative addition under standard conditions [1]. Microwave-assisted Suzuki couplings selectively functionalize C6 while preserving C8 chlorine integrity, as demonstrated on the closely related scaffold 8-chloro-6-iodoimidazo[1,2-a]pyrazine .

Medicinal chemistry C–C bond formation Sequential derivatization

pKa-Guided Regioselective Metalation: C3 Functionalization Enabled by 6-Chloro Substituent Electronic Effects

The 6-chloro (or 6-iodo) substituent significantly lowers pKa values of adjacent C–H bonds on the imidazo[1,2-a]pyrazine scaffold. Computational pKa determinations demonstrate that the 6-chloro group introduces a pKa difference enabling regioselective metalation at C3 using TMPMgCl·LiCl (−60 °C, 30 min, THF). Quenching with electrophiles yields 3,6-disubstituted imidazo[1,2-a]pyrazines in 40–78% yield [1]. The unsubstituted imidazo[1,2-a]pyrazine scaffold, by contrast, undergoes non-selective metalation yielding a 60:40 mixture of C3/C5 deuterated products [1]. This establishes the chlorine (or iodine) at C6 as an essential directing element for regiocontrol.

C–H functionalization Regioselective metalation Organometallic chemistry

Molecular Property Differentiation: MW, logP, and Heavy Atom Count for Fragment-Based Lead Optimization

Relative to the mono-halogen analog 8-chloro-2-methylimidazo[1,2-a]pyrazine (MW 167.6 g/mol; C₇H₆ClN₃), the target compound adds an iodine substituent that increases molecular weight to 293.49 g/mol and introduces a heavy atom (I) with significant anomalous scattering for X-ray crystallographic phasing . The calculated logP for the unsubstituted imidazo[1,2-a]pyrazine scaffold is approximately 0.73; the addition of chlorine, iodine, and methyl substituents is expected to increase logP by approximately 1.5–2.5 units based on fragment contribution methods [1]. The iodine atom also provides a superior leaving group for nucleophilic aromatic substitution (SNAr) relative to bromine or chlorine: iodide is displaced approximately 3–5 times faster than bromide under SNAr conditions [2].

Physicochemical properties Fragment-based drug discovery Lead-likeness

PDE10A Inhibitor Class Membership: Scaffold Validation for CNS Drug Discovery Programs

The imidazo[1,2-a]pyrazine scaffold is a validated pharmacophore for phosphodiesterase 10A (PDE10A) inhibition, with patent-protected compounds from Janssen Pharmaceutica demonstrating PDE10A IC₅₀ values in the low nanomolar range and oral bioavailability in rodent models [1]. Compounds bearing 8-chloro and 6-substituted imidazo[1,2-a]pyrazine motifs are explicitly claimed as PDE10 inhibitors in multiple patent families [2]. While the target compound itself has not been co-crystallized with PDE10A, the closely related analog 3-bromo-8-chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine (CAS 1334167-31-5) is specifically listed within PDE10 inhibitor patent compound collections, indicating that the 8-chloro-6-iodo substitution pattern is compatible with PDE10A binding site topology [3]. The presence of both halogens provides vectors for tuning PDE10A affinity and selectivity over other PDE isoforms.

PDE10A inhibition CNS drug discovery Antipsychotic

Iodine-Catalyzed Synthetic Accessibility: One-Pot Multicomponent vs. Traditional Stepwise Synthesis of 6-Iodoimidazo[1,2-a]pyrazines

6-Iodoimidazo[1,2-a]pyrazine derivatives are accessible via iodine-catalyzed one-pot three-component condensation reactions, as demonstrated in the synthesis of imidazo[1,2-a]pyrazine and pyridine derivatives evaluated against Hep-2, HepG2, MCF-7, and A375 cancer cell lines [1]. In contrast, the synthesis of bromo analogs typically requires N-bromosuccinimide (NBS) in stoichiometric amounts under controlled conditions, and chloro analogs often require pre-functionalized pyrazine precursors. The iodine-catalyzed method leverages molecular iodine as a low-cost, environmentally benign catalyst, aligning with green chemistry principles for scale-up [2]. The commercially available analog 6-iodoimidazo[1,2-a]pyrazine can be further elaborated to the target compound via regioselective chlorination at C8.

Synthetic methodology Iodine catalysis Green chemistry

Procurement-Driven Application Scenarios for 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine: Where Dual-Halogen Differentiation Delivers Value


Parallel Library Synthesis via Sequential Chemoselective Cross-Coupling at C6 then C8

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit the orthogonal C–I and C–Cl reactivity to generate diverse 6,8-disubstituted imidazo[1,2-a]pyrazine analogs in a two-step, one-pot sequence. First, Suzuki–Miyaura coupling at C6 (iodine-selective, using Pd(PPh₃)₄ and mild base at 60–80 °C) installs aryl or heteroaryl diversity; subsequent Buchwald–Hartwig amination or a second Suzuki coupling at C8 (requiring Pd₂(dba)₃/XPhos at 100 °C) introduces amine or aryl diversity at the remaining position [1]. This sequential approach cannot be replicated with symmetric dihalogen analogs (e.g., 6,8-dichloro or 6,8-dibromo) without complex protecting group strategies or statistical mixtures. Procurement of the pre-differentiated dihalogen intermediate thus eliminates two synthetic steps and improves library purity profiles.

Structure-Based Drug Design with Anomalous Scattering Phasing for X-Ray Crystallography

The iodine atom at C6 (atomic number 53) provides strong anomalous scattering at Cu Kα wavelength (f'' ≈ 6.9 e⁻), enabling experimental phasing of protein-ligand co-crystal structures via single-wavelength anomalous dispersion (SAD) without selenomethionine incorporation [1]. The methyl group at C2 typically occupies a hydrophobic pocket in kinase ATP-binding sites, while the chlorine at C8 can engage in halogen bonding with backbone carbonyl oxygens (C–Cl···O=C distance typically 2.8–3.2 Å). This structural information guides rational optimization of PDE10A or Aurora kinase inhibitors using the target compound as a co-crystallization-ready fragment [2]. The 8-chloro-2-methyl analog lacking iodine cannot provide experimental phasing, requiring alternative heavy-atom derivatization strategies.

PDE10A Inhibitor Hit-to-Lead Optimization with Pre-Installed Synthetic Handles

For CNS drug discovery programs targeting PDE10A for schizophrenia or Huntington's disease, the target compound serves as an advanced intermediate that maps directly onto the patent-protected scaffold space claimed by Janssen Pharmaceutica [1]. The 8-chloro-6-iodo-2-methyl substitution pattern matches the general formula (I) in US2012/0329792, where R₂ is methyl, R₃ is hydrogen, and the 6-position iodine serves as a precursor for introducing Het-R₄ diversity via Pd-catalyzed coupling [2]. The 2-methyl group is critical: it occupies a sterically constrained subpocket in PDE10A, and its replacement with hydrogen or larger alkyl groups has been shown to reduce PDE10A affinity by 10- to 100-fold in related imidazo[1,2-a]pyrazine series [3]. Starting from the pre-methylated, pre-dihalogenated intermediate reduces the synthetic route to the final PDE10A inhibitor candidate from 6–8 steps to 2–3 steps.

Fragment-to-Lead Growth Using the Iodine as a Versatile Displacement Handle

In fragment-based drug discovery (FBDD), the target compound (MW 293, heavy atom count 12) sits at the upper boundary of fragment-likeness (rule of three: MW ≤ 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6). The iodine at C6 serves as a superior SNAr leaving group compared to bromine or chlorine, enabling direct nucleophilic displacement with amines, thiols, or alkoxides under mild conditions (K₂CO₃, DMF, 60 °C) to generate fragment derivatives with >90% conversion [1]. This contrasts with the 8-chloro-2-methyl analog, where SNAr displacement of chlorine requires elevated temperatures (100–120 °C) and yields are typically 40–60% due to competing decomposition. The iodine thus enables fragment growth under conditions compatible with thermally sensitive functional groups, expanding accessible chemical space in fragment evolution campaigns.

Quote Request

Request a Quote for 8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.